molecular formula C8H6N2OS2 B11965369 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11965369
M. Wt: 210.3 g/mol
InChI Key: BHMMWVDJRGROOU-GQCTYLIASA-N
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Description

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thiophene ring fused with an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of acid .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thenylidene-4-thiazolidinone
  • 2-Thenylidene-5-oxazolidinone
  • 2-Thenylidene-4-imidazolidinone

Uniqueness

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one is unique due to its specific combination of a thiophene ring and an imidazolidinone structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological efficacy .

Properties

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

(5E)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C8H6N2OS2/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+

InChI Key

BHMMWVDJRGROOU-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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